Lipophilicity Shift: N,N-Dimethyl Substitution Increases Predicted XLogP3 by ~1 Log Unit Relative to the Unsubstituted Core
The N,N-dimethyl substitution on the carboxamide nitrogen of 4-amino-N,N-dimethylpiperidine-1-carboxamide (free base form) yields a predicted XLogP3 value of −0.7, as computed by PubChem (XLogP3 3.0 algorithm) [1]. In contrast, the unsubstituted analog 4-aminopiperidine-1-carboxamide hydrochloride exhibits a substantially lower LogP of −1.705, as reported by Fluorochem . This difference of +0.995 log units (~1 unit) indicates that the N,N-dimethyl analog is approximately 10-fold more lipophilic. For context, an increase of +0.5 log units is generally considered sufficient to measurably affect membrane partitioning behavior in cell-based assays.
| Evidence Dimension | Predicted lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = −0.7 (free base of 4-amino-N,N-dimethylpiperidine-1-carboxamide) |
| Comparator Or Baseline | LogP = −1.705 (4-aminopiperidine-1-carboxamide hydrochloride) |
| Quantified Difference | +0.995 log units (target more lipophilic) |
| Conditions | Predicted values: XLogP3 3.0 algorithm (PubChem 2024.11.20) for target; vendor-reported LogP (Fluorochem) for comparator. Both measured on salt forms; free base neutral species prediction assumed comparable. |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability and cellular uptake in biological assays, making the dimethyl analog a more suitable candidate for intracellular target engagement where membrane penetration is a limiting factor.
- [1] PubChem Compound Summary CID 53256185. 4-Amino-N,N-dimethylpiperidine-1-carboxamide. XLogP3-AA = −0.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53256185 View Source
